N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide
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Overview
Description
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with an appropriate nitrile.
Introduction of the Chloropropanamide Moiety: The chloropropanamide group can be introduced by reacting the oxadiazole intermediate with 2-chloropropanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropropanamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the chloropropanamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reacting with an amine would yield an amide derivative.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent and reaction conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Potential use in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene
Uniqueness
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group and chloropropanamide moiety differentiate it from other oxadiazole derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O2/c1-7(13)8(17)15-12(5,6)9-14-10(18-16-9)11(2,3)4/h7H,1-6H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAPTXGSOMNYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C1=NOC(=N1)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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